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Compound of Interest

Compound Name:
4-Hydroxy-2-(4-

methylphenyl)pyridine

CAS No.: 1159814-51-3

Cat. No.: B3215153

Get Quote

Executive Summary: The "Chameleon" Scaffold
4-Hydroxy-2-(4-methylphenyl)pyridine (and its tautomer, 2-(4-methylphenyl)pyridin-4(1H)-

one) represents a "privileged structure" in medicinal chemistry. Its utility stems from its ability to

mimic the purine ring of ATP in kinase pockets, chelate metals in metalloenzyme active sites

(e.g., HIF prolyl hydroxylase), and serve as a rigid linker in GPCR ligands.

This guide addresses the three critical challenges in working with this scaffold:

Tautomeric Ambiguity: Managing the equilibrium between the 4-hydroxy (enol) and 4-

pyridone (keto) forms.

Synthetic Access: Modular routes for library generation vs. scalable routes for lead

optimization.

Regioselective Functionalization: Controlling N-alkylation vs. O-alkylation and C3/C5

electrophilic substitution.
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Structural Analysis & Tautomerism
Before synthesis, researchers must understand the electronic behavior of this scaffold. Unlike

simple pyridines, the 4-hydroxy-2-aryl motif exists in a solvent-dependent equilibrium.

Gas Phase/Non-polar Solvents: The 4-Hydroxypyridine (enol) form is often energetically

favored (approx. 2.4 kcal/mol stability advantage).

Aqueous/Biological Media: The 4-Pyridone (keto) form becomes dominant due to solvation

stabilization of the dipolar resonance contributor.

Implication for Drug Design: When performing molecular docking (e.g., Glide, Gold, or

AutoDock), you must generate and dock both tautomers. The keto form acts as a hydrogen

bond acceptor (C=O) and donor (N-H), whereas the enol form acts as a donor (O-H) and

acceptor (N:).

Diagram 1: Tautomerism & Synthetic Logic
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Caption: The solvent-dependent equilibrium between enol and keto forms dictates binding

mode. Both species must be considered during in silico screening.

Application Note: Synthetic Protocols
We recommend two distinct routes depending on the stage of drug discovery.

Route A: Modular Synthesis (Discovery Phase)
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Best for: Creating a library of analogs with different aryl groups. Mechanism: Suzuki-Miyaura

coupling of 2-chloro-4-methoxypyridine followed by demethylation.

Route B: De Novo Cyclization (Scale-Up Phase)
Best for: Multi-gram synthesis of the specific 4-methylphenyl core. Mechanism: Condensation

of 4'-methylacetophenone with ethyl formate and ethyl cyanoacetate (or similar

-keto ester equivalents).

Protocol 1: Modular Synthesis via Suzuki Coupling
Valid for synthesis of 2-(4-methylphenyl)pyridin-4-ol from halogenated precursors.

Materials
Reactant A: 2-Chloro-4-methoxypyridine (1.0 equiv)

Reactant B: 4-Methylphenylboronic acid (1.2 equiv)

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Deprotection Agent: BBr₃ (1.0 M in DCM) or Pyridine Hydrochloride.

Step-by-Step Methodology
Coupling Reaction:

Charge a reaction vial with 2-chloro-4-methoxypyridine (1.0 mmol, 143 mg), 4-

methylphenylboronic acid (1.2 mmol, 163 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

Add degassed 1,4-Dioxane/Water (5 mL).

Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) under nitrogen flow.
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Seal and heat at 90°C for 4–6 hours. Monitor by LCMS (Target Mass: ~199.1 [M+H]⁺ for

the methoxy intermediate).

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

Purify via flash chromatography (Hexane/EtOAc).

Demethylation (Unmasking the Scaffold):

Dissolve the intermediate (2-(4-methylphenyl)-4-methoxypyridine) in anhydrous DCM (0.1

M concentration).

Cool to 0°C (Ice bath).

Dropwise add BBr₃ (3.0 equiv). Caution: Exothermic.

Allow to warm to Room Temperature (RT) and stir for 3 hours.

Quench: Cool to 0°C, add MeOH dropwise (violent reaction possible), then adjust pH to ~7

with NaHCO₃.

Extract with DCM (or 10% MeOH/DCM if solubility is low). The product is the 4-hydroxy

tautomer.

Yield Expectation: 65–80% over two steps.

Application Note: Functionalization Strategies
Once the core scaffold is synthesized, diversifying it is key for SAR (Structure-Activity

Relationship) studies.

Regioselectivity Map
The scaffold offers three distinct vectors for modification:

O-Alkylation vs. N-Alkylation:

Conditions for O-Alkylation: Ag₂CO₃ / Alkyl Halide / Toluene (favors the "fixed" pyridine

aromaticity).
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Conditions for N-Alkylation: K₂CO₃ / Alkyl Halide / DMF (favors the thermodynamic amide-

like pyridone).

Electrophilic Aromatic Substitution (EAS):

The C3 and C5 positions are nucleophilic. C3 is more sterically crowded but electronically

activated.

Halogenation (Cl/Br/I): Critical for installing handles for further cross-coupling.

Diagram 2: Functionalization Decision Tree

Alkylation Vector C-H Activation Vector
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Reagent: R-X, K2CO3, DMF

 Polar/Basic

O-Alkylation (Pyridine)
Reagent: R-X, Ag2CO3, Toluene

 Silver Salts

C3-Halogenation
Reagent: NCS/NBS, DMF

 Electrophilic

C3-Arylation
Reagent: Ar-B(OH)2, Pd cat.

 Suzuki Coupling

Click to download full resolution via product page

Caption: Divergent synthesis pathways. Silver salts promote O-alkylation; polar basic

conditions promote N-alkylation. C3 is the primary site for electrophilic attack.

Protocol 2: Regioselective C3-Chlorination
Target: 3-Chloro-4-hydroxy-2-(4-methylphenyl)pyridine

Rationale: Installing a chlorine at C3 blocks metabolic oxidation and provides a handle for

further coupling or increasing lipophilicity to fill hydrophobic pockets.
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Dissolution: Dissolve 4-hydroxy-2-(4-methylphenyl)pyridine (1.0 mmol) in DMF (5 mL).

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv).

Reaction: Stir at 60°C for 2 hours.

Note: Room temperature may result in sluggish reaction; excessive heat (>80°C) may lead

to C3,C5-dichlorination.

Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[1] If

no precipitate, extract with EtOAc.

Validation:

NMR: Loss of the C3 proton (doublet becomes singlet for C5 proton).

MS: Observe M+H shift (+34 amu) and characteristic Chlorine isotope pattern (3:1).

Summary of Physicochemical Properties
For drug design, the following parameters are typical for this scaffold (substituted at R2 with p-

tolyl):
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Property Value (Approx.) Design Note

MW 185.22 Da

Fragment-like; ideal for FBDD

(Fragment-Based Drug

Discovery).

cLogP 2.1 – 2.5
Good lipophilicity for

membrane permeability.

PSA ~33 Å²

Low polar surface area;

excellent CNS penetration

potential.

pKa ~11 (OH), ~3 (NH+)
The OH is weakly acidic; the

pyridine N is weakly basic.

H-Bond Donors 1 Via OH (enol) or NH (keto).

H-Bond Acceptors 2 Via N and O.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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